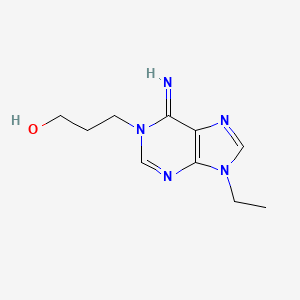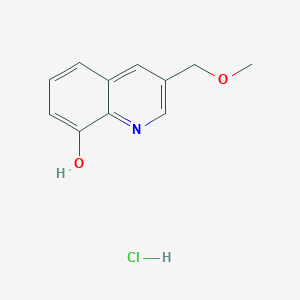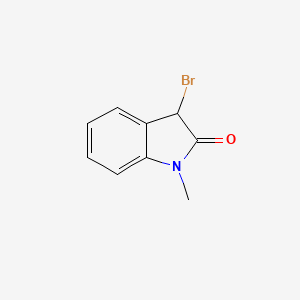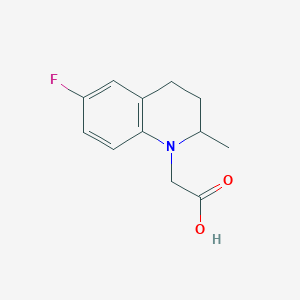
2-(Pyridin-2-YL)quinolin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-YL)quinolin-4-OL is a heterocyclic compound that features a quinoline ring fused with a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-YL)quinolin-4-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyridin-2-YL)quinolin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinolin-2,4-dione derivatives, while reduction can produce various hydroquinoline derivatives .
Applications De Recherche Scientifique
2-(Pyridin-2-YL)quinolin-4-OL has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, it has shown potential as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells through mitochondrial dysfunction pathways . Additionally, it is used in the development of new materials with unique electronic and photophysical properties .
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-YL)quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the down-regulation of proteins like Cdc25A, Cyclin B, and CDK2, and the up-regulation of p27, p21, and p53 proteins . Additionally, it disrupts mitochondrial function, leading to increased levels of reactive oxygen species and activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-YL)quinolin-4-OL can be compared with other similar compounds, such as 4-hydroxyquinoline and 2-hydroxyquinoline . While these compounds share a similar quinoline core, this compound is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and biological activity . Other similar compounds include quinolin-2,4-dione derivatives and quinolinyl-pyrazoles, which also exhibit interesting pharmacological properties .
Propriétés
Numéro CAS |
110802-13-6 |
|---|---|
Formule moléculaire |
C14H10N2O |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-pyridin-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H10N2O/c17-14-9-13(12-7-3-4-8-15-12)16-11-6-2-1-5-10(11)14/h1-9H,(H,16,17) |
Clé InChI |
WBSMQNXHMYQUIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)


![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)



![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)

